molecular formula C7H11N3O2 B3085219 Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS No. 1152841-53-6

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B3085219
CAS No.: 1152841-53-6
M. Wt: 169.18 g/mol
InChI Key: PWJOFLJKTWORKR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name this compound dihydrochloride . It is a solid substance at room temperature . The compound is part of the pyrazole family, a group of five-membered heterocyclic compounds containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in recent years . Various synthetic approaches have been developed, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure made up of two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 183.21 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research demonstrates that these compounds exhibit antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Antitumor Activity

There is evidence of antitumor activity associated with Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized through a series of reactions starting from ethyl 2-chloroacetate. This compound has shown significant inhibition of the proliferation of various cancer cell lines (Liu et al., 2018).

Synthesis of Novel Compounds

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate serves as a starting material for the synthesis of a variety of novel compounds. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]-pyrimidin-7-ones, which have demonstrated promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Properties

Research into the antioxidative properties of coordination compounds with pyrazole-type ligands, such as ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, has revealed significant activity. These compounds have been tested for their scavenging effect on the DPPH radical, indicating potential as antioxidants (Barta Holló et al., 2022).

Glucosidase Inhibition

Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, synthesized from N-arylthiazole-2-amines, have shown significant inhibition of α-glucosidase and β-glucosidase enzymes. These findings suggest potential applications in managing conditions like diabetes (Babar et al., 2017).

Future Directions

The future directions in the research of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate and similar compounds involve the development of new drugs . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJOFLJKTWORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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